methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is a compound that belongs to the class of trifluoromethylated indazoles. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a strong base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium trifluoroacetate and copper (I) iodide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness
Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to its specific indazole structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-2-3-5-7(6)15(14-8)10(11,12)13/h2-5H,1H3 |
InChI Key |
PJDJVSSFFIPPRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
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